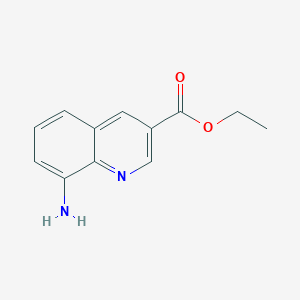

Ethyl 8-aminoquinoline-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of Ethyl 8-aminoquinoline-3-carboxylate involves the use of ammonium formate and palladium. The mixture is stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings are evaporated to dryness .Molecular Structure Analysis

The molecular formula of Ethyl 8-aminoquinoline-3-carboxylate is C12H12N2O2 . The InChI Key is FLYPPJMEMJHTTQ-UHFFFAOYSA-N .Chemical Reactions Analysis

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .Physical And Chemical Properties Analysis

Ethyl 8-aminoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 216.089877630 g/mol and the monoisotopic mass is 216.089877630 g/mol .Scientific Research Applications

Medicinal Chemistry Drug Development

Ethyl 8-aminoquinoline-3-carboxylate is part of the quinoline family, which has shown promise in medicinal chemistry. Quinoline motifs are being explored for their therapeutic potential and pharmacological applications, particularly in drug development due to their substantial efficacies .

Organic Synthesis C–H Functionalization

The compound serves as a bidentate directing group or ligand auxiliary in C–H bond activation/functionalization. This is a crucial area in organic synthesis, where 8-aminoquinoline derivatives facilitate site-selective functionalization .

Photocatalytic and Electrocatalytic Synthesis

Ethyl 8-aminoquinoline-3-carboxylate scaffolds are utilized in photocatalytic and electrocatalytic synthesis for selective C–H activation systems, offering a sustainable approach to chemical synthesis .

Microwave-Assisted Organic Synthesis

The compound is used in microwave irradiation methods for synthesizing quinoline scaffolds, providing operational simplicity and environmental benefits .

Mechanism of Action

Target of Action

Ethyl 8-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial properties . .

Mode of Action

Quinoline derivatives are known to interact with microbial cells, disrupting their normal functions and leading to their death . The exact interaction of Ethyl 8-aminoquinoline-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to interfere with various biological processes in microbial cells , but the exact pathways and downstream effects of Ethyl 8-aminoquinoline-3-carboxylate remain to be elucidated.

Pharmacokinetics

Its log Kp (skin permeation) is -6.39 cm/s . These properties suggest that Ethyl 8-aminoquinoline-3-carboxylate has good bioavailability.

Result of Action

As a quinoline derivative, it is likely to have antimicrobial effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-aminoquinoline-3-carboxylate. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-aminoquinoline-3-carboxylate | |

CAS RN |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)